

A Comparative Analysis of Mosnodenvir Efficacy Against Other Dengue Virus Inhibitors

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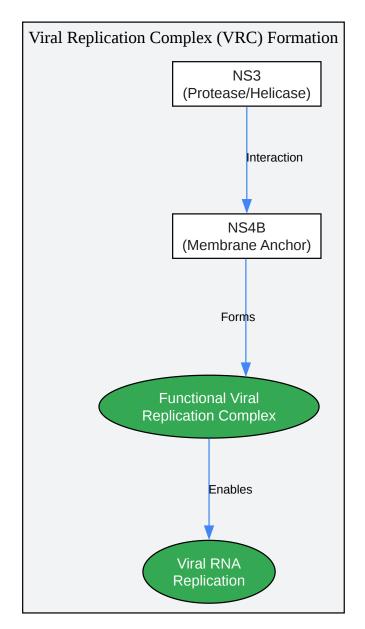
For Researchers, Scientists, and Drug Development Professionals

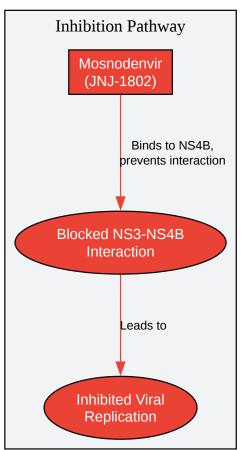
The global burden of dengue fever necessitates the urgent development of effective antiviral therapeutics. Among the promising candidates, **Mosnodenvir** (formerly JNJ-1802) has demonstrated potent, pan-serotype activity. This guide provides an objective comparison of **Mosnodenvir**'s efficacy against other notable Dengue Virus (DENV) inhibitors, supported by available experimental data and detailed methodologies for key assays.

Mechanism of Action: A Shared Target

Mosnodenvir is an orally active, small-molecule inhibitor that targets the interaction between two viral non-structural proteins: NS3 and NS4B.[1][2] This interaction is critical for the formation of the viral replication complex, where new viral RNA is synthesized.[1] By blocking the formation of the NS3-NS4B complex, **Mosnodenvir** effectively halts viral replication.[1][2] Another inhibitor in clinical development, NITD-688, shares this mechanism of action, binding directly to NS4B to disrupt its interaction with NS3.[3][4][5]









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